Product packaging for AP-202(Cat. No.:)

AP-202

Cat. No.: B1192165
M. Wt: 204.28
InChI Key: GIQJQATVWVFAFP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP-202 is a highly potent and selective small molecule antagonist of the neuronal nicotinic acetylcholine receptor α4β2 (α4β2 nAChR), with a binding affinity (Ki) of 18 nM . This compound demonstrates exceptional selectivity, showing 57-fold selectivity over the α3β4 receptor, as well as 40-fold, 10-fold, and 90-fold selectivity over α4β4, α3β2, and α3β4α5 nAChR subtypes, respectively . This compound does not activate the α7 nAChR subtype nor does it block acetylcholine-induced changes in membrane potential, underscoring its specific antagonist profile . The primary research value of this compound lies in its significant in vivo activity in blocking both nicotine priming-induced and cue-induced reinstatement of nicotine-seeking behavior, making it a critical tool for investigating the mechanisms of nicotine addiction and relapse . Its development is targeted for preclinical research in Nicotine Dependence, positioning it as a promising candidate for studying novel pharmacological approaches to substance use disorders . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.28

IUPAC Name

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)imidazolidin-2-imine

InChI

InChI=1S/C11H16N4/c1-9-7-14-11(12)15(9)6-4-10-3-2-5-13-8-10/h2-3,5,8-9H,4,6-7H2,1H3,(H2,12,14)/t9-/m0/s1

InChI Key

GIQJQATVWVFAFP-VIFPVBQESA-N

SMILES

N=C1NC[C@H](C)N1CCC2=CC=CN=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP202;  AP 202;  AP-202

Origin of Product

United States

Molecular Mechanism of Action of Ap 202 in Inducible Protein Systems

Specificity of AP-202 Binding to Engineered FKBP Domains

The utility of a CID system within a complex cellular environment hinges on the orthogonality of the dimerizing ligand; it must bind its intended target with high specificity and minimal off-target effects. Wild-type FKBP12 is an abundant intracellular protein, and a dimerizer that binds to it would lead to unwanted interactions. To circumvent this, the CID system employing ligands like this compound relies on a "bump-and-hole" strategy.

The binding site of FKBP12 is mutated to create a "hole" by replacing a bulky amino acid with a smaller one. A common and effective mutation is the substitution of phenylalanine at position 36 with a valine (F36V). This F36V-FKBP mutant possesses an engineered cavity in its binding pocket. Concurrently, the synthetic dimerizer ligand (the "key") is modified with a complementary "bump"—a chemical moiety that would sterically clash with the wild-type FKBP but fits snugly into the engineered cavity of the F36V mutant.

This strategy ensures that the dimerizer, this compound, binds with high affinity to the engineered F36V-FKBP domains while having negligible affinity for the endogenous, wild-type FKBP12. This engineered specificity is critical for the system's fidelity, preventing the ligand from interfering with the natural functions of endogenous FKBP proteins. The result is a highly specific interaction, where this compound acts as a molecular bridge exclusively between proteins that have been tagged with the F36V-FKBP domain.

Target DomainKey MutationDimerizer FeatureBinding AffinitySpecificity Principle
Engineered FKBPF36VComplementary chemical "bump"High (sub-nanomolar)Bump-and-Hole
Wild-Type FKBP12None (Phenylalanine at position 36)Steric clash with "bump"Very Low / NegligibleSteric Hindrance

Allosteric and Conformational Changes Orchestrated by this compound-FKBP Interactions

The binding of this compound to the F36V-FKBP domain is not a simple lock-and-key interaction but rather a dynamic process that involves significant conformational changes in the protein. FKBP proteins belong to the immunophilin family and possess peptidyl-prolyl isomerase (PPIase) activity, indicating an inherent conformational flexibility, particularly around their active site.

Interaction StageProtein StateKey EventConsequence
Pre-bindingUnliganded F36V-FKBPDomain exists in conformational equilibrium.Ready to accept the ligand.
BindingThis compound enters the binding pocketSide chains in the pocket reorient to accommodate the ligand.Induced fit.
Post-bindingLigand-bound F36V-FKBPA stable, new conformation is adopted.Formation of a stable docking surface for the second FKBP domain.

Biophysical Principles Governing this compound-Mediated Protein Dimerization and Oligomerization

The formation of a stable dimer or oligomer mediated by this compound is governed by fundamental biophysical principles, including affinity, avidity, and thermodynamics. This compound is a bivalent molecule, meaning it has two identical domains capable of binding to an F36V-FKBP domain.

The process begins with the binding of one end of the this compound molecule to a single F36V-FKBP-tagged protein. This is a bimolecular interaction driven by the intrinsic affinity (measured by the dissociation constant, Kd) between the ligand and the protein. Once this initial complex is formed, the second F36V-FKBP-tagged protein is recruited. The binding of the second protein is an intramolecular event (within the context of the initial complex), which is kinetically and thermodynamically more favorable than the initial binding event. This phenomenon is known as the avidity effect or chelate effect. The effective concentration of the second FKBP domain is greatly increased due to its proximity, leading to a much more stable ternary complex than would be predicted by the intrinsic affinity alone.

Selectivity of this compound for Targeted Protein Fusions within Complex Cellular Environments

The ultimate test of the this compound system is its ability to function selectively within the crowded and complex environment of a living cell. This selectivity is achieved through a combination of the factors described above.

First, the chemical specificity of the "bump-and-hole" design ensures that this compound only interacts with the engineered F36V-FKBP domains. This prevents the sequestration of the dimerizer by endogenous proteins and avoids the activation of unintended pathways.

Second, the high affinity and avidity of the interaction ensure that dimerization occurs efficiently even at low concentrations of the this compound ligand and the target fusion proteins. This allows for precise control with minimal amounts of the chemical inducer, reducing the potential for off-target effects.

Finally, the system's effectiveness relies on the proper design of the fusion proteins. The F36V-FKBP domain must be fused to the protein of interest in a way that does not disrupt the function of either part and allows for the productive interaction of the target proteins upon dimerization. When these conditions are met, the addition of this compound provides a highly selective switch to control a specific cellular process, effectively creating a synthetic signaling pathway that is orthogonal to the cell's endogenous networks.

Methodological Applications of Ap 202 in Cellular and Molecular Biology Research

Spatiotemporal Control of Intracellular Protein Localization and Dynamics

A key application of the AP20187 system is the ability to control where a protein is located within a cell and to study the dynamics of this localization. This spatiotemporal control is crucial for understanding protein function, as a protein's activity is often dictated by its subcellular location. nih.gov

Inducible Translocation of Proteins to Organelles and Subcellular Compartments

By fusing a protein of interest with an FKBPF36V domain and co-expressing an "anchor" protein fused to another FKBPF36V domain that is localized to a specific organelle, the addition of AP20187 can induce the rapid translocation of the protein of interest to that organelle. This strategy allows researchers to study the consequences of a protein's presence at a specific subcellular location at a precise time.

For instance, systems have been developed where a protein of interest is fused to FKBPF36V and an anchor protein is targeted to the plasma membrane. Upon addition of a CID, the protein of interest is rapidly recruited to the plasma membrane. jh.edu This technique has been instrumental in studying the activation of signaling pathways that are initiated at the cell surface.

Regulated Recruitment of Protein Assemblies to Membrane Structures (e.g., Endocytic Sites)

The AP20187 system can be used to control the assembly of protein complexes at specific membrane structures, such as sites of endocytosis. For example, researchers have used AP20187 to induce the dimerization of Aim21, an endocytic protein in budding yeast, which is critical for its localization and activity in regulating actin polymerization during clathrin-mediated endocytosis. nih.gov In cells lacking a key activator of Aim21, the addition of AP20187 to cells expressing an Aim21-FKBP-GFP fusion protein rescued the recruitment of Aim21 to endocytic sites. nih.gov This demonstrates the utility of AP20187 in dissecting the functional significance of protein oligomerization in the formation of protein assemblies at specific subcellular locations. nih.gov

Precise Modulation of Cellular Signal Transduction Pathways

Signal transduction pathways are the communication networks of cells, and their precise regulation is essential for normal cellular function. The AP20187 system provides a powerful tool to dissect these pathways by allowing for the conditional activation or inhibition of signaling components.

Inducible Activation and Deactivation of Receptor-Mediated Signaling Cascades

Many signaling pathways are initiated by the dimerization of cell surface receptors. The AP20187 system can be used to mimic this process and thereby control downstream signaling. For example, by fusing the intracellular signaling domain of a receptor tyrosine kinase to the FKBPF36V domain, the addition of AP20187 can induce dimerization and subsequent activation of the downstream signaling cascade, even in the absence of the natural ligand. nih.gov

This approach has been used to create an inducible TrkA receptor (ItrkA), which is the receptor for nerve growth factor (NGF). nih.gov In PC12 cells, the addition of AP20187 to cells expressing an ItrkA construct induced robust neurite outgrowth, a hallmark of NGF signaling. nih.gov This inducible system demonstrated that dimerization of the TrkA intracellular domain is sufficient to activate the downstream Erk1/2 and Akt signaling pathways, leading to neuronal differentiation. nih.gov Similarly, this technology has been applied to the Wnt signaling pathway by creating an inducible LRP5 co-receptor, where AP20187-mediated oligomerization leads to robust β-catenin-mediated signaling. researchgate.net

StudySignaling PathwayMethodOutcome
ItrkA in PC12 cellsNGF/TrkA signalingAP20187-induced dimerization of a chimeric TrkA intracellular domain.Activation of Erk1/2 and Akt pathways, leading to neurite outgrowth. nih.gov
iLRP5 systemWnt signalingAP20187-induced oligomerization of a modified LRP5 co-receptor.Sequestration of Axin and robust β-catenin-mediated signaling. researchgate.net

Conditional Control of Enzyme Activity and Substrate Proximity

The activity of many enzymes is regulated by their proximity to substrates or other enzymes. The AP20187 system can be used to control these interactions and thus regulate enzyme activity. A prominent example is the inducible activation of caspases, which are proteases that play a central role in apoptosis (programmed cell death).

By fusing a modified caspase protein with FKBPF36V domains, the addition of AP20187 forces the caspase monomers into close proximity, leading to their dimerization, activation, and the initiation of the apoptotic cascade. rndsystems.comnih.gov This "death switch" has been used to selectively eliminate specific cell populations in vitro and in vivo. rndsystems.comcaymanchem.com For instance, this system has been employed to induce apoptosis in senescent cells, which has been shown to shorten a healthy lifespan in mice. rndsystems.com

Similarly, the activity of other enzymes, such as the eIF2α kinase PERK, has been brought under the control of AP20187. embopress.orgnih.gov Dimerization of a chimeric Fv2E-PERK protein with AP20187 activates its kinase activity, leading to the phosphorylation of eIF2α and the induction of a stress-resistant state in cells. embopress.org

Engineering Defined Protein-Protein Interactions for Functional Studies

The ability to engineer novel protein-protein interactions provides a powerful means to study their functional consequences. The AP20187 system is a versatile tool for creating such conditional interactions. By fusing FKBPF36V domains to different proteins, researchers can use AP20187 to induce their association and study the resulting cellular effects.

This approach has been used to investigate the role of dimerization in the function of the amyloid precursor protein (APP), which is central to the pathogenesis of Alzheimer's disease. nih.gov By fusing an FKBP domain to the C-terminus of APP, the addition of AP20187 was shown to induce APP dimerization, which led to a significant reduction in the production of the amyloid-beta peptide. nih.gov

Furthermore, the AP20187 system can be utilized to control more complex cellular processes. For example, it has been used to inducibly block protein synthesis by controlling the dimerization of the kinase PKR. jneurosci.org In this system, AP20187-induced dimerization of a chimeric FKBP-PKR protein leads to the phosphorylation of eIF2α, which in turn inhibits protein synthesis. This tool allows for the investigation of the role of new protein synthesis in various cellular processes, such as BDNF-induced dendritic spine growth. jneurosci.org

Facilitation of Inducible Homodimerization and Heterodimerization

The chemical compound AP-202, also known as AP20187 or B/B Homodimerizer, is a synthetic, cell-permeable small molecule designed to induce the dimerization of proteins. apexbt.comnih.gov This chemically induced dimerization (CID) technology is a powerful tool in cellular and molecular biology for manipulating and studying protein-protein interactions in real-time. The system relies on the fusion of a protein of interest to a specific binding domain, which can then be artificially dimerized by the addition of this compound. explorea.cz

The primary mechanism of this compound involves its bivalent nature, allowing it to simultaneously bind to two engineered protein domains, thereby bringing the attached proteins of interest into close proximity. nih.gov The most commonly used system employs a modified version of the human FK506 binding protein (FKBP), specifically a mutant known as FKBP12v36 or DmrB. nih.govnih.gov This engineered FKBP domain has a modified binding pocket that reduces its affinity for endogenous cellular ligands while maintaining high affinity for the synthetic dimerizer this compound. rndsystems.comtocris.com When two proteins of interest are each fused to this FKBP variant, the introduction of this compound rapidly induces their homodimerization. explorea.cz

While this compound is principally used for inducing homodimerization, the broader CID technology also encompasses the induction of heterodimerization. takara.co.kr This is typically achieved using a different dimerizing agent, such as AP21967 (also known as A/C Heterodimerizer), which is designed to bind to two different engineered protein domains (DmrA and DmrC), thus bringing two distinct proteins together. takara.co.krtakarabio.com It is important to note that while the homodimerization system with this compound can potentially be used to induce heterodimerization, it would result in a mixture of homodimers and heterodimers. takara.co.kr For specific and exclusive heterodimerization, a dedicated system with a heterodimerizing agent is required. takara.co.kr

The ability to inducibly control protein dimerization has a wide range of applications in biological research. It allows for the precise temporal control over cellular processes that are regulated by protein-protein interactions, such as signal transduction, proliferation, differentiation, and apoptosis. takara.co.kr For instance, the dimerization of receptor proteins can be mimicked to activate downstream signaling pathways, or the dimerization of caspases can be induced to trigger programmed cell death. takarabio.comtakara.co.kr

Table 1: Research Applications of this compound in Inducible Dimerization

Area of Research Proteins Dimerized Biological Process Investigated Reference
Signal Transduction Fibroblast Growth Factor Receptor (FGFR) Role of FGFR subtypes in prostate cancer development takara.co.kr
TrkA receptor intracellular domain Activation of neurotrophin receptor signaling and neurite outgrowth nih.gov
PERK (PKR-like endoplasmic reticulum kinase) Temporal control of PERK signaling in oligodendrocytes selleckchem.com
Apoptosis Fas receptor intracellular domain Induction of programmed cell death takara.co.kr
Caspase-8 Activation of the extrinsic apoptosis pathway rndsystems.com
Caspase-9 Activation of the intrinsic apoptosis pathway medchemexpress.com
Gene Therapy Chimeric insulin (B600854) receptor Insulin-like actions in skeletal muscle and liver of diabetic mice apexbt.com
Endocytosis Aim21 (endocytic protein) Role of oligomerization in protein localization and activity nih.gov

Controlled Assembly of Higher-Order Protein Complexes for Mechanistic Elucidation

Beyond simple dimerization, this compound can be utilized to facilitate the controlled assembly of higher-order protein complexes, providing a powerful method for elucidating the mechanisms of complex biological processes. takarabio.com Many cellular functions are not carried out by single proteins or simple dimers but by large, multi-protein complexes that assemble in a specific stoichiometry and spatial arrangement. The ability to artificially induce the assembly of such complexes allows researchers to dissect the functional roles of individual components and the importance of their proximity and oligomerization state.

A prime example of this application is the study of apoptosis mediated by the Fas receptor. takara.co.kr The natural activation of the Fas receptor involves its trimerization upon binding to the Fas ligand. nih.gov This trimerization event is crucial for the recruitment of downstream signaling molecules and the initiation of the apoptotic cascade. nih.gov Using the this compound system, researchers have engineered fusion proteins where the intracellular domain of the Fas receptor is linked to the FKBP dimerization domain. takara.co.krtakarabio.com The addition of this compound then induces the clustering of these fusion proteins, mimicking the natural trimerization of the receptor and triggering programmed cell death. takara.co.krtakarabio.com This approach has been instrumental in studying the downstream events of Fas signaling and has been adapted for in vivo models, such as the MaFIA (Macrophage Fas-Induced Apoptosis) mouse, where it allows for the selective elimination of macrophages to study their role in the immune system and disease. takarabio.com

The controlled assembly of protein complexes using this compound is not limited to trimerization. By designing fusion proteins with multiple FKBP domains, it is possible to induce the formation of even larger oligomers. nih.gov This has been applied to the study of the T-cell receptor (TCR) signaling pathway. nih.gov In these studies, a chimeric receptor containing the intracellular domain of the TCR zeta chain fused to multiple copies of FKBP was expressed in cells. nih.gov The addition of a bivalent FKBP ligand, FK1012 (a precursor to the this compound system), induced the oligomerization of the chimeric receptor, leading to the activation of the TCR signaling pathway. nih.gov This allowed for a detailed mechanistic study of the signaling cascade, revealing the kinetics of downstream events and the requirement for prolonged activation of certain signaling molecules. nih.gov

These examples highlight how the this compound system provides a versatile platform for the controlled assembly of higher-order protein complexes. This capability enables researchers to move beyond studying simple protein-protein interactions and begin to unravel the intricate mechanisms governing the function of complex cellular machinery.

Table 2: Examples of this compound-Induced Higher-Order Protein Complex Assembly

Biological System Assembled Complex Mechanism Investigated Reference
Apoptosis Fas receptor trimer Activation of the caspase-8 pathway and programmed cell death takara.co.krtakarabio.com
Immunology (in vivo) Fas receptor trimer in macrophages Role of macrophages in the immune response through their selective depletion takarabio.com
Signal Transduction T-cell receptor (TCR) oligomer Activation and kinetics of the TCR signaling pathway nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Synonyms/Alternative Names
This compound AP20187, B/B Homodimerizer
AP21967 A/C Heterodimerizer

Integration of Ap 202 in Advanced Synthetic Biology and Genetic Circuitry

Design and Implementation of Chemically-Controlled Genetic Switches

Chemically-controlled genetic switches are fundamental components of synthetic biology, allowing for the regulation of gene expression in response to specific small molecules. nih.gov The inducible nature of certain members of the AP-2 family makes them attractive candidates for the design of such switches.

The AP-2 family of transcription factors primarily regulates gene expression at the transcriptional level. reactome.org Upon activation, AP-2 proteins bind to specific consensus sequences (5'-GCCNNNGGC-3') within the promoter or enhancer regions of target genes, thereby recruiting the cellular transcriptional machinery to initiate the synthesis of messenger RNA (mRNA). portlandpress.comsdbonline.org This mechanism of action allows for the direct control of gene expression by modulating the activity or presence of AP-2 proteins.

The expression of certain AP-2 family members is naturally regulated by chemical signals. For instance, the expression of AP-2α can be induced by retinoic acid during the differentiation of embryonal carcinoma cells. sdbonline.org Similarly, the transcriptional activity of AP-2 can be stimulated by signaling pathways involving cyclic AMP (cAMP) and protein kinase A. sdbonline.orgnih.gov These endogenous regulatory mechanisms provide a blueprint for the design of chemically-controlled genetic switches.

A synthetic genetic switch based on AP-2 can be designed by placing a gene of interest under the control of a promoter containing AP-2 binding sites. In a cellular system that does not endogenously express the specific AP-2 member, the gene of interest will remain in an "off" state. The introduction of a chemical inducer, such as retinoic acid, can then trigger the expression of the AP-2 protein, which in turn binds to the engineered promoter and switches the gene of interest to an "on" state. This allows for dose-dependent and temporal control of gene expression.

The table below summarizes the key components of a hypothetical AP-2 based chemically-controlled genetic switch.

ComponentDescriptionFunction
Inducer A small molecule (e.g., Retinoic Acid) that can activate the expression or activity of the AP-2 protein.Triggers the "on" state of the genetic switch.
AP-2 Expression Cassette A genetic construct that codes for an AP-2 transcription factor under the control of an inducible promoter.Produces the AP-2 protein in response to the inducer.
Target Gene Promoter A synthetic promoter containing one or more AP-2 binding sites (5'-GCCNNNGGC-3').Controls the expression of the gene of interest.
Gene of Interest The gene to be regulated by the genetic switch.The output of the genetic switch.

Synthetic reporter systems are invaluable tools for studying the activity of genetic circuits and monitoring cellular processes. These systems typically employ a reporter gene that produces an easily detectable protein, such as a fluorescent protein or an enzyme that catalyzes a colorimetric reaction. The expression of the reporter gene is controlled by a promoter of interest, allowing for the quantification of transcriptional activity.

The AP-2 transcription factor can be used to create inducible synthetic reporter systems. In such a system, a reporter gene is placed under the control of a synthetic promoter containing AP-2 binding sites. The activity of this reporter system can then be controlled by the presence or absence of a chemical inducer that regulates the expression or activity of the AP-2 protein. For example, co-transfection of an AP-2-expressing vector has been shown to increase the level of transcription from keratin gene promoters in both 3T3 and HeLa cells, an effect that is dependent on an intact AP-2 binding site. nih.gov

The table below illustrates the inducible activation of a hypothetical AP-2-regulated reporter system.

Inducer ConcentrationAP-2 ExpressionReporter Gene Expression (e.g., Fluorescence)
Low / AbsentLow / BasalLow / Off
High / PresentHigh / InducedHigh / On

This inducible system allows for the quantitative analysis of AP-2 activity and the screening of small molecules that may modulate the AP-2 signaling pathway.

Construction and Validation of Biological Logic Gates and Biocomputing Elements

Biological logic gates are genetic circuits that perform logical operations, similar to their electronic counterparts. news-medical.net These gates take one or more molecular inputs and produce a specific output, allowing for cellular computation. Common biological logic gates include AND, OR, NOT, NAND, and NOR gates.

The AP-2 transcription factor, in conjunction with other regulatory elements, can be used to construct biological logic gates. For example, an AND gate could be designed where the expression of a reporter gene requires the presence of two different inputs. This could be achieved by engineering a system where one input induces the expression of the AP-2 protein, and a second input is required for the activation of AP-2 (e.g., through a post-translational modification).

The table below provides a truth table for a hypothetical AP-2 based AND gate.

Input 1 (e.g., Retinoic Acid)Input 2 (e.g., cAMP)AP-2 ActivityOutput (Reporter Gene Expression)
0000
0100
1000
1111

Similarly, other logic gates could be constructed. For instance, a NOT IF gate could be designed where the presence of an input molecule leads to the repression of AP-2 activity, thereby turning off the expression of a target gene. The ability to construct a library of AP-2-based logic gates would be a significant step towards the development of more sophisticated biocomputing elements capable of processing complex cellular signals and making decisions.

Applications in Mammalian Cell Engineering for Programmable Cellular Behaviors

The ability to program cellular behavior has significant implications for both basic research and therapeutic applications. nih.govnih.gov By integrating AP-2-based genetic circuits into mammalian cells, it is possible to create "smart" cells that can sense their environment and respond in a predetermined manner.

For example, an AP-2-based genetic switch could be used to control the expression of a therapeutic protein. In this scenario, the engineered cells would only produce the therapeutic protein in the presence of a specific chemical inducer, allowing for the precise control of dosage and timing of treatment.

Furthermore, AP-2-based logic gates could be used to create cells that can respond to multiple signals in a sophisticated manner. For instance, a cell could be engineered to undergo apoptosis (programmed cell death) only when it detects the presence of two different disease markers. This would be achieved by designing an AND gate where the two disease markers are the inputs, and the output is the expression of a pro-apoptotic protein.

The integration of AP-2 into advanced synthetic biology and genetic circuitry holds great promise for the development of novel cell-based therapies and for a deeper understanding of complex biological systems. The continued development of AP-2-based tools will undoubtedly expand the capabilities of mammalian cell engineering and pave the way for new and exciting applications.

Preclinical Research Applications of Ap 202 in Model Systems

In Vitro Cellular Models for Dissecting Biological Mechanisms

In vitro cellular models, including cultured mammalian cell lines and microbial systems, are fundamental for initial mechanistic studies. CIDs offer a powerful tool to precisely activate or deactivate specific cellular functions.

In cultured mammalian cell lines, CIDs such as AP20187 are extensively used to induce protein-protein interactions, thereby enabling conditional control over a multitude of cellular processes. This allows for the functional interrogation of specific proteins and pathways without genetic manipulation that leads to constitutive changes.

Detailed Research Findings: One significant application involves inducing apoptosis. By fusing the FKBP12F36V mutant domain to the intracellular domain of the Fas receptor, Fas-associated death domain (FADD), or a caspase, the addition of AP20187 can trigger their dimerization and subsequent activation of the apoptotic cascade tocris.com. This system allows for the controlled induction of cell death, providing a valuable tool for studying apoptosis pathways and their regulation. For instance, AP20187 has been shown to induce apoptosis in senescent cells expressing caspase-8-FKBP fusion proteins under the control of an Ink4a promoter, demonstrating its utility in targeting specific cell populations tocris.com.

Another application is the inducible translocation of proteins. By fusing a protein of interest to FKBP12 and a subcellular localization domain to FRB (or vice versa), the addition of a CID can rapidly translocate the protein to a specific cellular compartment, such as the plasma membrane or nucleus nih.govnih.gov. This enables researchers to investigate the functional consequences of protein localization in real-time. For example, studies have used this approach to rapidly induce signal parsing of a given protein from the noise of other cell signaling pathways, leading to discoveries in cell migration, endocytosis, transcription, and translation nih.gov. The rapid kinetics (seconds-to-minutes timescale) of CID strategies offers an advantage over genetic knockdown or knockout methods, which can be susceptible to genetic compensation nih.gov.

Illustrative Data Table: Effects of CID on Protein Localization in Mammalian Cells

Protein of Interest (POI) FusionCID TreatmentObserved Localization ChangeFunctional Consequence
POI-FKBP12 + FRB-Membrane Tag+ AP20187POI translocates to membraneActivation of membrane-associated signaling
POI-FKBP12 + FRB-Nuclear Export Signal+ AP20187POI translocates to cytoplasmInhibition of nuclear function
Caspase-FKBP12+ AP20187Caspase dimerizationInduction of apoptosis

Yeast, particularly Saccharomyces cerevisiae, serves as a powerful eukaryotic model organism for studying fundamental cellular processes due to its genetic tractability, rapid growth, and conserved molecular mechanisms with higher eukaryotes takarabio.com. CIDs facilitate inducible control of protein function, enabling detailed analysis of these processes.

Detailed Research Findings: In yeast, the FKBP12-rapamycin-FRB system can be employed to conditionally inhibit or activate specific protein functions. For example, the FKBP12-rapamycin complex specifically inhibits the TORC1 complex, leading to growth arrest ebi.ac.uk. This allows researchers to study the role of TORC1 in regulating cell growth and other growth-related processes by simply adding rapamycin (B549165) to the culture medium. While TORC1 is rapamycin-sensitive, TORC2, which regulates the cell cytoskeleton, is rapamycin-insensitive, allowing for differential study of these pathways ebi.ac.uk.

The ability to induce protein dimerization or oligomerization in yeast has been used to investigate protein-protein interactions, signal transduction pathways, and cellular responses to environmental cues takarabio.com. By fusing proteins involved in specific pathways to FKBP or FRB domains, researchers can induce their interaction and observe the downstream effects on cell cycle, metabolism, or stress responses. This approach is particularly valuable for dissecting complex genetic interactions and validating findings that may have human homologs.

Illustrative Data Table: CID Applications in Yeast Models

System ComponentCID TreatmentObserved Cellular EffectImplication for Fundamental Process
TORC1 pathway+ RapamycinGrowth arrestRole of TORC1 in cell growth regulation ebi.ac.uk
Engineered protein fusions+ AP20187Induced protein dimerizationElucidation of novel protein-protein interactions
Cell cycle regulators+ AP20187Cell cycle perturbationIdentification of regulatory checkpoints

In Vivo Non-Human Animal Models for Systemic Biological Investigations

The application of CIDs extends to in vivo non-human animal models, providing a crucial bridge between in vitro mechanistic studies and potential therapeutic interventions. These systems allow for the investigation of gene function and protein activity within the complexity of a living organism.

In rodent models, CIDs enable precise temporal and spatial control over gene function and protein activity, overcoming limitations of conventional genetic manipulations that can lead to embryonic lethality or compensatory mechanisms.

Detailed Research Findings: The FKBP/FRB-based CID systems, often utilizing AP20187, are used to create inducible genetic models in mice. For instance, the ability to induce homodimerization of fusion proteins containing the FKBPF36V mutant domain allows for the conditional activation or inactivation of specific genes or proteins tocris.com. This is particularly useful for studying the role of genes in development, disease progression, and therapeutic responses in adult animals. Researchers can generate mouse lines where a gene of interest is "floxed" (flanked by loxP sites) and then use an inducible Cre recombinase fused to FKBP or FRB. Upon administration of the CID, the Cre recombinase becomes active, leading to the excision of the gene only in specific tissues or at specific time points.

This conditional control has been instrumental in understanding complex physiological processes. For example, studies have explored the role of specific genes in liver function by targeting 202 genes with inducible genetic perturbations in in vivo CRISPR mosaic livers, using pooled genetic screens to map the effect of genetic knockout on transcriptional state and protein morphology. Such approaches allow for the dissection of gene function in their physiological context, under both homeostatic and pathological conditions.

Illustrative Data Table: Conditional Gene Control in Rodent Models

Target Gene/ProteinInducible SystemCID TreatmentObserved In Vivo EffectResearch Insight
Gene X (floxed)Cre-FKBP fusion+ AP20187Tissue-specific gene knockoutRole of Gene X in organ development/disease
Protein Y (activated by dimerization)FKBP-Protein Y fusion+ AP20187Inducible activation of Protein YImpact of Protein Y activity on systemic phenotype
Signaling pathway ZFRB-based signaling module+ AP20187Temporal activation of pathway ZDissection of signaling cascade timing

Beyond rodents, CIDs facilitate inducible genetic perturbations in a wider array of model organisms, offering a versatile platform for comprehensive phenotypic analysis. This allows for the study of gene function in contexts ranging from basic cellular biology to complex organismal behavior.

Detailed Research Findings: The principle of inducible genetic perturbation is broadly applicable across various model organisms, including Drosophila and C. elegans, where precise control over gene expression or protein function is desired. For instance, in C. elegans, inducible systems have been used to study the unfolded protein response (UPR), identifying inducible UPR genes whose expression is regulated by specific pathways acs.org. This temporal control allows researchers to distinguish factors affecting the establishment versus maintenance of gene silencing or other biological states.

In Drosophila, inducible mis-expression systems, often employing GAL4-UAS in conjunction with CIDs, enable the perturbation of gene silencing at different developmental stages. This has revealed that diverse chromatin and RNA processing factors can de-repress silencing, and that active chromatin states can be stably inherited through cell divisions. The ability to induce these changes conditionally avoids potential toxic effects from constitutive expression and allows for the study of factors not normally expressed in a given tissue. The use of CIDs in these models provides a powerful means to link specific genetic perturbations to observable phenotypic outcomes, thereby advancing our understanding of gene function in a living system.

Illustrative Data Table: Inducible Perturbations in Diverse Model Organisms

Model OrganismPerturbation TypeCID UsedObserved Phenotypic ChangeInsight Gained
C. elegansGene expression modulationSpecific CIDAltered UPR gene expressionUnderstanding stress response pathways acs.org
DrosophilaChromatin modificationSpecific CIDDe-repression of gene silencingMechanisms of epigenetic inheritance

Comparative Analysis and Advanced Considerations for Ap 202 Based Systems

Comparison with Other Chemically Induced Dimerization Ligands and Systems

Orthogonality and Bio-compatibility Profiles of AP-202 vs. Alternative Dimerizers (e.g., Rapamycin (B549165), FK1012)

Rapamycin: Rapamycin, a natural macrolide, functions as a chemical inducer of heterodimerization by forming a ternary complex with the FK506-binding protein (FKBP12) and the FKBP12-rapamycin binding (FRB) domain of mTOR. frontiersin.orgrsc.orgtocris.com This interaction brings FKBP and FRB fusion proteins into close proximity, enabling conditional control over various biological processes, including the activation of split proteins and translocation to specific cellular compartments. rsc.orgtocris.combiorxiv.org A significant limitation of rapamycin is the essentially irreversible nature of the FKBP-rapamycin-FRB ternary complex, which complicates rapid deactivation of the induced biological event. rsc.orgnih.gov Furthermore, rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), an essential kinase involved in cell growth and metabolism. tocris.comfishersci.caalfa-chemistry.commdpi.com This inherent mTOR inhibition can introduce confounding off-target effects in research where mTOR pathway modulation is not the primary objective. The slow clearance rate of rapamycin from cells also contributes to challenges in achieving reversibility. nih.gov

FK1012: FK1012, a synthetic dimer derived from tacrolimus (B1663567) (FK506), induces the homodimerization of FKBP12. frontiersin.orgwikipedia.orgwikipedia.orgwashington.edunih.gov It was among the earliest small molecule CID systems developed and has been utilized to manipulate protein localization, signaling pathways, and protein activation, including the induction of programmed cell death through the aggregation of Fas-poly FKBP receptors. wikipedia.orgwikipedia.orgwashington.edunih.govslideshare.net Despite its utility, FK1012 is a large and structurally complex molecule, which presents difficulties for chemical modification and optimization. nih.gov Similar to FK506, FK1012's interactions with endogenous FKBP12 can potentially lead to immunosuppressive effects, which may be undesirable in certain experimental or therapeutic contexts. ufrgs.br

This compound (and related AP-series compounds like AP1903, AP20187): AP-series compounds, such as AP1903 and AP20187, are synthetic ligands specifically designed for CID systems. tocris.comtakarabio.com These compounds are often referred to as "rapalogs" but are engineered to be "bioinert" in terms of endogenous mTOR inhibition. ufrgs.br This rational design aims to minimize interactions with native cellular proteins, thereby offering superior orthogonality compared to natural product dimerizers like rapamycin. ufrgs.br This enhanced specificity allows for cleaner experimental outcomes by reducing unintended off-target effects. AP1903 and AP20187 have demonstrated activity in vivo and are reported to be non-toxic, highlighting their biocompatibility for applications in living organisms. tocris.comtakarabio.com While rapamycin-induced dimerization is largely irreversible, the synthetic nature of AP-series dimerizers provides a platform for developing systems with improved reversibility, addressing a key limitation of earlier CID approaches. rsc.org

Distinct Advantages and Context-Specific Utility of this compound in Research Design

The unique characteristics of this compound-based systems offer several advantages in research design, making them particularly useful for specific applications:

Enhanced Specificity and Reduced Off-Target Effects: A primary advantage of this compound and similar synthetic dimerizers lies in their design to bind specifically to engineered, often mutated, protein domains (e.g., modified FKBP). This minimizes interactions with endogenous proteins, significantly reducing the off-target effects that can complicate studies using natural product dimerizers like rapamycin. ufrgs.br This high specificity ensures that observed biological effects are directly attributable to the induced dimerization event.

Tunability and Rational Design: The synthetic nature of this compound provides a flexible chemical scaffold that can be rationally modified. This allows for the precise tuning of binding affinity, kinetics, and solubility to suit specific experimental needs. Researchers can engineer variations of this compound to achieve desired levels of control over protein interactions.

Versatility in Applications: this compound systems offer broad utility across various biological research areas. They enable precise spatiotemporal control over molecular events, including regulating protein localization, activating or deactivating signaling pathways, controlling gene expression, and inducing cell death or survival. tocris.comwikipedia.orgslideshare.netnih.gov This versatility makes them invaluable for dissecting complex cellular mechanisms.

Suitability for In Vivo Studies: Several AP-series compounds, including AP1903 and AP20187, have proven active and non-toxic in vivo. tocris.comtakarabio.com This biocompatibility facilitates their use in animal models, paving the way for studies on disease mechanisms and potential therapeutic interventions in a physiological context.

Potential for Reversibility: While not universally inherent, the design flexibility of this compound systems allows for the development of reversible dimerization strategies. This capability is crucial for studying dynamic biological processes where transient control over protein interactions is required, addressing a significant limitation of some earlier CID systems. rsc.org

Strategies for Optimizing this compound System Performance

Optimizing this compound system performance is crucial for achieving robust, reproducible, and precisely controlled inducible responses in biological research.

Rational Design of Modified FKBP Domains for Tuned Affinity and Kinetics

The efficacy and characteristics of this compound-based systems are heavily dependent on the interaction with their cognate FKBP domains. Rational design strategies focus on engineering these protein domains to fine-tune their affinity and kinetic properties:

Engineering FKBP Domains: Modifications to the FKBP domains can significantly alter their binding affinity and kinetics with this compound. This involves a deep understanding of the protein-ligand binding interface and the introduction of specific mutations designed to enhance or reduce the interaction. For instance, studies have identified key residues involved in FKBP-FRB interactions, providing targets for modification. mdpi.com

Split Protein Approaches: Beyond simple dimerization, rational splitting of FKBP and FRB proteins has enabled the development of chemically inducible trimerization systems. biorxiv.org This demonstrates the flexibility in designing multi-component systems where this compound can orchestrate more complex protein assemblies.

Computational and Structural Analysis: The use of computational analysis, molecular modeling, and structural datasets is instrumental in identifying promising candidate mutations or split sites within FKBP domains. biorxiv.org These in silico approaches can predict how modifications will affect binding, guiding experimental design and accelerating the optimization process.

Methodological Enhancements for Robust and Reproducible Inducible Responses

Achieving robust and reproducible inducible responses with this compound systems requires meticulous methodological approaches:

Standardization of Protocols: Implementing standardized protocols for experimental setup, reagent preparation, and cell handling is fundamental. Standardizing equipment, testing protocols, and sample preparation minimizes experimental variability and enhances the reproducibility of results across different experiments and laboratories. rsc.org

Comprehensive Dose-Response Profiling: To ensure optimal and reproducible induction, it is crucial to thoroughly test a range of this compound concentrations over varying lengths of time. This generates a complete dose-response profile, allowing researchers to identify the minimal effective concentration and the optimal incubation period for their specific application. takarabio.com

Advanced Monitoring Techniques: Employing real-time, high-resolution monitoring techniques is essential to track the kinetics and extent of protein localization, activation, or other induced biological responses. Techniques such as live-cell imaging with fluorescent protein fusions can provide dynamic insights into the inducible process, improving the robustness of the system. nih.govnih.gov

Automation of Experimental Procedures: Automated platforms can significantly enhance the throughput and reproducibility of experiments by minimizing human intervention in repetitive tasks. rsc.org This is particularly beneficial for high-content screening or complex multi-step protocols involving this compound, ensuring consistency in reagent addition and timing.

Rigorous Quality Control: Implementing stringent quality control metrics for all experimental data is vital. This includes validating the expression of fusion proteins, confirming the integrity of the dimerizer, and assessing the cellular health and responsiveness to induction. Robust quality control helps to distinguish true inducible responses from biological noise and experimental artifacts. biorxiv.org

Overcoming Limitations in Implementing this compound for Complex Biological Interventions

While this compound-based systems offer significant advantages, their implementation in complex biological interventions can present challenges that require strategic solutions.

Managing System Complexity and Orthogonality: As biological interventions become more intricate, involving the simultaneous control of multiple proteins or pathways, the risk of unintended cross-reactivity between different inducible systems increases. A key strategy to overcome this is the rational design of highly orthogonal CID systems, where each dimerizer specifically interacts only with its designated protein partners, minimizing off-target interactions. wikipedia.orgnih.gov This often involves engineering distinct binding domains for each dimerizer.

Addressing Potential Off-Target Effects and Immunogenicity: Despite being designed for high specificity, the possibility of subtle off-target interactions or immunogenic responses, particularly in long-term in vivo applications, remains a consideration. Continuous efforts in rational drug design and rigorous in vitro and in vivo screening are essential to further improve the specificity and biocompatibility of AP-series dimerizers.

Achieving Rapid and Reversible Control: While this compound systems offer better reversibility than some natural product dimerizers, achieving truly rapid and complete reversal of induced effects can still be challenging, especially for biological processes that involve the formation of highly stable protein complexes or trigger irreversible downstream signaling cascades. Research is ongoing to develop "reverse dimerizer" ligands that actively dissociate complexes, or to integrate light-activatable components for precise spatiotemporal control and deactivation. rsc.orgtakarabio.com

Optimizing Delivery and Biodistribution for In Vivo Applications: For therapeutic or complex in vivo research applications, efficient and targeted delivery of both the this compound dimerizer and the genetically engineered fusion proteins to specific tissues or cell types is paramount. This necessitates ongoing optimization of delivery vehicles, such as viral vectors or nanoparticles, and a thorough understanding of their biodistribution and pharmacokinetics within the organism. ufrgs.brescholarship.org

Translational Challenges: Translating successful this compound-based interventions from laboratory research to clinical applications involves navigating significant hurdles. These include ensuring scalability of production, meeting stringent manufacturing standards, and undergoing rigorous regulatory approval processes. Furthermore, demonstrating consistent safety and efficacy in human subjects is a critical step. frontiersin.org

Future Directions and Emerging Research Avenues for Ap 202 Mediated Technologies

Potential for Integration with High-Throughput Screening and Advanced Proteomic Platforms

The precise control over protein function afforded by AP20187 makes it an ideal tool for high-throughput screening (HTS) and advanced proteomic analyses. HTS methodologies, which leverage robotics and sensitive detectors, can rapidly screen large numbers of compounds for their effects on specific biological pathways. Integrating AP20187-based systems into HTS allows for the conditional activation or inhibition of a protein of interest, enabling the identification of molecules that modulate its function or downstream signaling pathways. This approach can be used to discover new drug candidates or to elucidate the mechanisms of action of existing ones.

Advanced proteomic platforms can be combined with AP20187-mediated perturbations to gain a systems-level understanding of cellular responses. By inducing the dimerization of a specific protein and then analyzing the resulting changes in the proteome, researchers can identify downstream effectors, interaction partners, and post-translational modifications. This provides a dynamic view of signaling networks and can reveal previously unknown protein functions and regulatory mechanisms.

Synergistic Applications with Optogenetic and Chemogenetic Modalities

Optogenetics and chemogenetics are powerful techniques for controlling the activity of specific neuronal populations with light or designer drugs, respectively. nih.govnih.gov The integration of AP20187-based CID systems with these modalities offers the potential for multi-layered and orthogonal control over different cellular processes. For instance, one could use optogenetics to stimulate a specific neural circuit while simultaneously using AP20187 to induce the dimerization of a key signaling protein within that circuit. This would allow for the dissection of the specific roles of protein-protein interactions in the context of neuronal activity.

Chemogenetic tools, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), provide longer-lasting modulation of neuronal activity compared to the precise temporal control of optogenetics. nih.govspringernature.com Combining DREADDs with AP20187-mediated dimerization could enable the investigation of how sustained changes in neuronal firing affect the function of specific protein complexes. This synergistic approach would provide a more comprehensive understanding of the interplay between neuronal activity and intracellular signaling.

Exploration of Novel Biological Applications in Systems and Synthetic Biology Beyond Current Paradigms

The versatility of AP20187-mediated dimerization makes it a valuable tool for synthetic biology, a field that aims to design and construct new biological parts, devices, and systems. nih.govasbmb.org Synthetic biologists can use AP20187 to create novel cellular circuits with inducible and tunable outputs. For example, gene expression could be placed under the control of an AP20187-inducible transcription factor, allowing for precise control over the production of a therapeutic protein or a metabolic enzyme. takarabio.com

In systems biology, AP20187 can be used to perturb specific nodes in a biological network and observe the system-wide consequences. This approach, combined with mathematical modeling, can help to elucidate the structure and dynamics of complex biological networks. nih.govresearchgate.net For instance, by inducibly activating a particular kinase, researchers can map its downstream signaling cascade and identify feedback loops and other regulatory motifs.

Methodological Advancements in Understanding Complex Biological Networks through Inducible Perturbations

The ability to induce specific perturbations with AP20187 is a key advantage for studying complex biological networks. Unlike genetic knockouts, which are often permanent and can lead to compensatory changes, AP20187 allows for acute and reversible control over protein function. This enables researchers to study the immediate effects of a perturbation and to distinguish between direct and indirect consequences.

Q & A

Q. What experimental design considerations are critical for studying AP-202's effects on rodent behavior?

Methodological Answer:

  • Behavioral Models : Use standardized assays like the open-field test (measuring locomotion) and elevated plus maze (EPM, assessing anxiety-like behavior) to ensure comparability across studies .
  • Dose-Response Curves : Test multiple doses (e.g., 0.3–1.0 mg/kg in mice) using Latin square designs to control for order effects .
  • Control Groups : Include vehicle-treated controls and account for circadian rhythm impacts on behavior.
  • Data Collection : Employ automated tracking software (e.g., Ethovision® XT) to minimize observer bias .

Q. How should researchers validate the purity and identity of this compound in pharmacological studies?

Methodological Answer:

  • Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) for structural confirmation and purity assessment.
  • Reference Standards : Compare results with published spectral data or commercially available reference compounds.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report characterization details in supplementary materials .

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?

Methodological Answer:

  • Parametric Tests : Apply repeated-measures ANOVA (RM ANOVA) for within-subject comparisons (e.g., pre- vs. post-treatment locomotion) .
  • Post Hoc Corrections : Use Tukey’s HSD test to adjust for multiple comparisons.
  • Effect Size Reporting : Include Cohen’s d or η² to quantify practical significance beyond p-values .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported anxiolytic vs. anxiogenic effects across studies?

Methodological Answer:

  • Contextual Variables : Scrutinize differences in animal strains, testing conditions (e.g., lighting, habituation time), and this compound administration routes .
  • Meta-Analysis : Pool data from independent studies to identify moderators (e.g., sex, age) using random-effects models .
  • Mechanistic Studies : Combine behavioral assays with neurochemical profiling (e.g., corticosterone levels, receptor binding assays) to disentangle conflicting results .

Q. What strategies ensure reproducibility when investigating this compound's neuroprotective mechanisms?

Methodological Answer:

  • Protocol Standardization : Pre-register methods on platforms like Open Science Framework (OSF) and share step-by-step protocols .
  • Blinding and Randomization : Implement double-blind designs for treatment allocation and data analysis to reduce bias .
  • Data Transparency : Deposit raw datasets in repositories (e.g., Figshare) and provide detailed metadata (e.g., equipment calibration logs) .

Q. How can researchers integrate multi-omics data to elucidate this compound's molecular targets?

Methodological Answer:

  • Hypothesis-Driven Workflows : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-AP-202 treatment .
  • Pathway Enrichment Tools : Apply DAVID or STRING for functional annotation and network analysis of omics data .
  • Validation : Confirm candidate targets via CRISPR knockdown or pharmacological inhibition in in vitro models .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

Methodological Answer:

  • Institutional Oversight : Obtain approval from animal care committees (e.g., IACUC) and adhere to ARRIVE 2.0 guidelines for reporting .
  • Humane Endpoints : Define criteria for early euthanasia (e.g., severe distress) and minimize group sizes via power analysis .

Q. How should researchers address potential conflicts of interest in this compound studies?

Methodological Answer:

  • Disclosure Statements : Declare funding sources (e.g., industry grants) and author affiliations in the manuscript .
  • Independent Replication : Collaborate with third-party labs to verify critical findings .

Data Interpretation and Reporting

Q. What frameworks help evaluate the clinical relevance of this compound's preclinical data?

Methodological Answer:

  • FINER Criteria : Assess if findings are Feasible, Interesting, Novel, Ethical, and Relevant to human neuropsychiatric disorders .
  • Translational Gaps : Discuss dose equivalency between rodents and humans using body surface area normalization .

Q. How should researchers present conflicting data in this compound manuscripts?

Methodological Answer:

  • Structured Discussion : Use headings like Limitations and Alternative Interpretations to contextualize contradictions .
  • Visual Aids : Create forest plots or heatmaps to compare results across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.